

Application Notes and Protocols: Stille Cross-Coupling Reactions with 3-Bromo-2-iodofuran

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Compound of Interest

Compound Name: 3-Bromo-2-iodofuran

Cat. No.: B3280750

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These application notes provide a comprehensive overview and detailed protocols for the regioselective Stille cross-coupling reaction of **3-bromo-2-iodofuran**. This versatile reaction allows for the selective functionalization at the 2-position of the furan ring, leveraging the differential reactivity of the carbon-iodine and carbon-bromine bonds. This methodology is of significant interest for the synthesis of complex molecules and pharmacologically active compounds, where the furan scaffold is a common motif.

Introduction

The Stille cross-coupling reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide. In the case of **3-bromo-2-iodofuran**, the significant difference in bond strength between the C-I and C-Br bonds allows for a highly regioselective coupling. The weaker C-I bond undergoes preferential oxidative addition to the palladium(0) catalyst, enabling the selective introduction of a substituent at the 2-position while leaving the bromine atom at the 3-position available for subsequent transformations. This stepwise functionalization is a key strategy in the synthesis of highly substituted furans.

Reaction Principle

The catalytic cycle of the Stille reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-iodine bond of **3-bromo-2-iodofuran** to form a Pd(II) intermediate. This step is highly selective for the more reactive C-I bond over the C-Br bond.
- **Transmetalation:** The organic group from the organostannane reagent is transferred to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex are coupled, forming the desired 2-substituted-3-bromofuran and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocols

This section provides a detailed, generalized protocol for the Stille cross-coupling of **3-bromo-2-iodofuran** with an organostannane.

Materials:

- **3-Bromo-2-iodofuran**
- Organostannane (e.g., tributyl(vinyl)stannane, tributyl(phenyl)stannane)
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
- Solvent (e.g., anhydrous toluene, DMF, or dioxane)
- Inert gas (Argon or Nitrogen)
- Standard glassware for anhydrous reactions (Schlenk flask, condenser)
- Heating and stirring apparatus (magnetic stirrer with hotplate)
- Reagents for workup and purification (e.g., saturated aqueous KF solution, diethyl ether, saturated aqueous NaCl solution, anhydrous MgSO₄, silica gel for column chromatography)

Procedure:

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (typically 1-5 mol%).
- **Addition of Reagents:** Add **3-bromo-2-iodofuran** (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) to the flask.
- **Solvent Addition:** Add the anhydrous solvent via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:**
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with diethyl ether.
 - To remove the tin byproducts, stir the organic solution vigorously with a saturated aqueous solution of potassium fluoride (KF) for 1-2 hours. A precipitate of tributyltin fluoride will form.
 - Filter the mixture through a pad of Celite®, washing with diethyl ether.
 - Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaCl solution.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-substituted-3-bromofuran.

Data Presentation

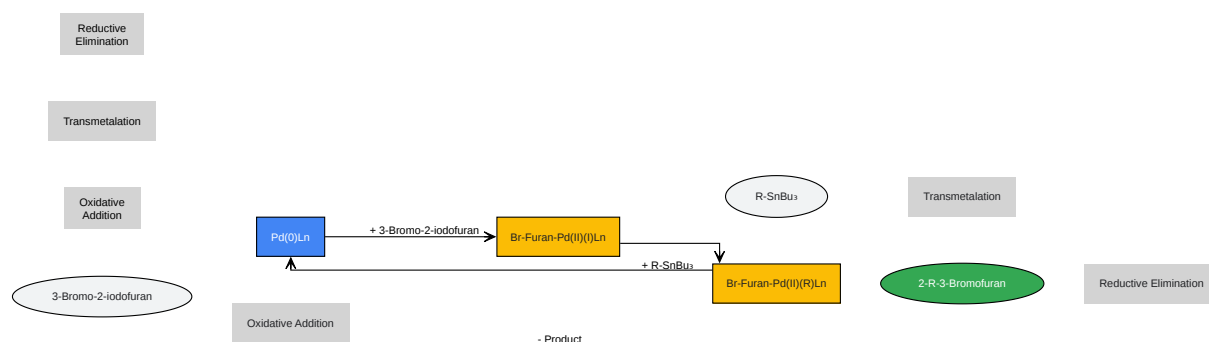
The following table summarizes representative quantitative data for Stille cross-coupling reactions of dihaloarenes, which are analogous to the reaction with **3-bromo-2-iodofuran**.

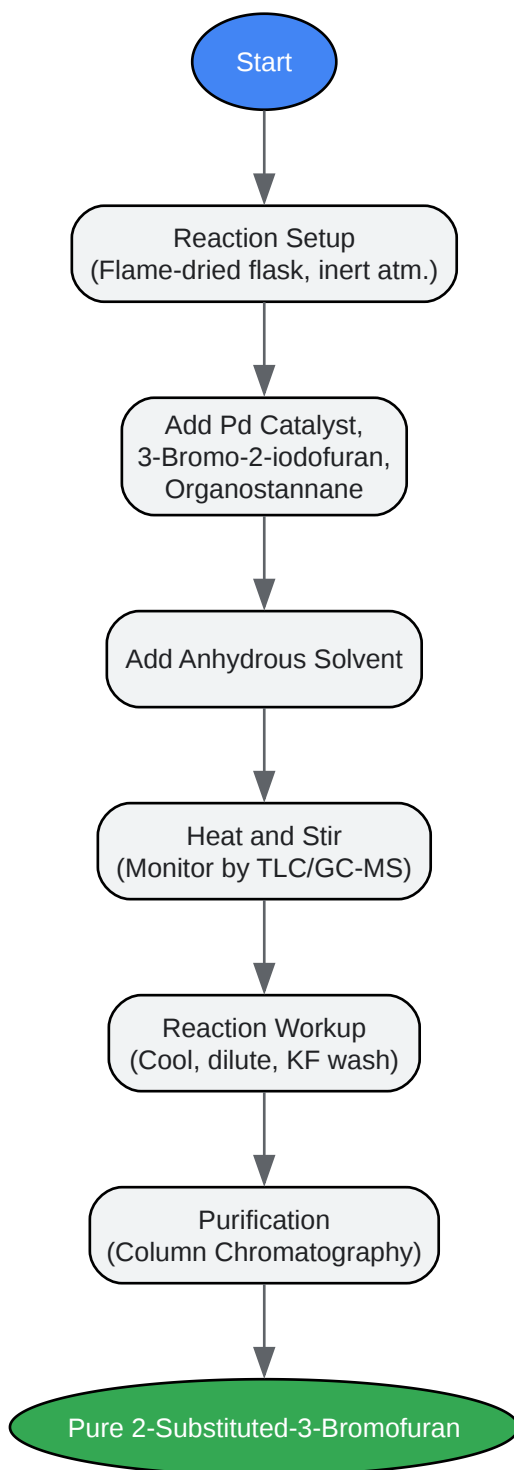
These examples illustrate the typical conditions and yields that can be expected.

Entry	Dihaloarene	Organostannane	Catalyst (mol%)	Ligand (mol%)	Solvent	Temp (°C)	Time (h)	Yield (%)
1	1-Bromo-4-iodobenzene	(Tributyl)vinylstannane	Pd(PPh ₃) ₄ (2)	-	Toluene	100	12	85
2	2,5-Dibromiodobenzene	Phenyltributylstannane	PdCl ₂ (PPh ₃) ₂ (3)	PPh ₃ (6)	Dioxane	90	16	78
3	1-Bromo-3-iodobenzene	2-Furyltributylstannane	Pd ₂ (dba) ₃ (1.5)	P(o-tol) ₃ (6)	DMF	80	8	92
4	4-Bromo-1-iodonaphthalene	Thienyltributylstannane	Pd(OAc) ₂ (2)	AsPh ₃ (4)	Toluene	110	24	75

Mandatory Visualizations

Diagram 1: Catalytic Cycle of the Stille Cross-Coupling Reaction





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